![molecular formula C21H17NO2S2 B12008195 (5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 618074-26-3](/img/structure/B12008195.png)
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound contains a thiazolidin-4-one ring, which is a five-membered heterocycle with a sulfur atom and a carbonyl group.
- The chromenyl group (2H-chromen-3-ylmethylidene) contributes to its aromatic character.
- The phenylmethyl group (4-methylphenylmethyl) adds steric bulk and aromaticity.
- The double bond (5E) indicates the geometry of the central carbon-carbon double bond.
准备方法
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazolidine-4-one precursor with an aldehyde or ketone bearing the appropriate chromenyl and phenylmethyl substituents. The reaction typically proceeds under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
化学反应分析
Reactions::
Oxidation: The thiazolidin-4-one ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylmethyl group can be substituted using various reagents (e.g., halogens, amines, or alkoxides).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, amines, or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol analogs.
- Substitution: Various phenylmethyl-substituted derivatives.
科学研究应用
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in heterocyclic chemistry.
- Potential bioactive properties due to its aromatic and sulfur-containing moieties.
- Studied for antimicrobial, antioxidant, and anti-inflammatory effects.
- Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
作用机制
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
相似化合物的比较
While unique in its combination of chromenyl, phenylmethyl, and thiazolidin-4-one motifs, similar compounds include thiazolidinones, chromenes, and phenylmethyl-substituted heterocycles.
属性
CAS 编号 |
618074-26-3 |
|---|---|
分子式 |
C21H17NO2S2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO2S2/c1-14-6-8-15(9-7-14)12-22-20(23)19(26-21(22)25)11-16-10-17-4-2-3-5-18(17)24-13-16/h2-11H,12-13H2,1H3/b19-11+ |
InChI 键 |
GUEISZAAYPIEKR-YBFXNURJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/SC2=S |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


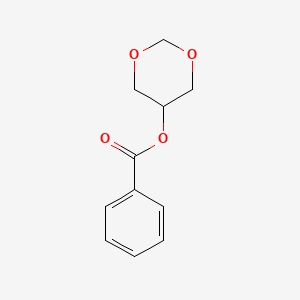
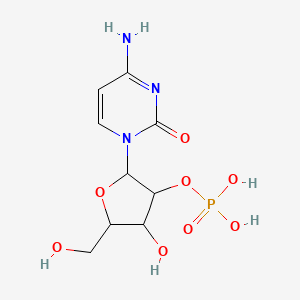
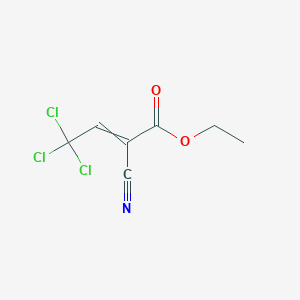
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
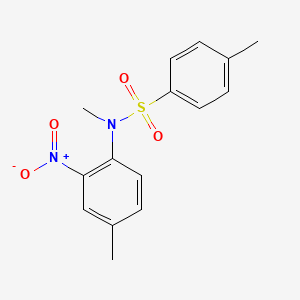

![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)
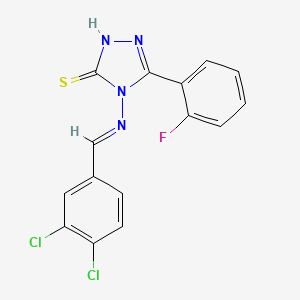
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
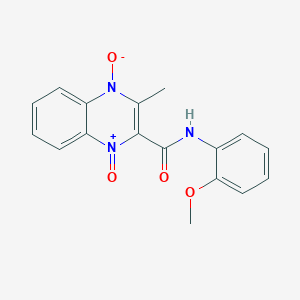
![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)
![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
